molecular formula C8H12N4O4 B193342 4-Amino-1-[4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-1,3,5-triazin-2-one CAS No. 22432-95-7

4-Amino-1-[4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-1,3,5-triazin-2-one

Cat. No.: B193342
CAS No.: 22432-95-7
M. Wt: 228.21 g/mol
InChI Key: XAUDJQYHKZQPEU-KVQBGUIXSA-N
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Description

Decitabine, also known as 5-aza-2’-deoxycytidine, is a chemotherapeutic pyrimidine nucleoside analog. It is primarily used for the treatment of myelodysplastic syndromes and acute myeloid leukemia. Decitabine functions as a nucleic acid synthesis inhibitor by incorporating into DNA strands and inhibiting DNA methyltransferase, leading to DNA hypomethylation and subsequent alterations in gene expression .

Preparation Methods

Synthetic Routes and Reaction Conditions: Decitabine is synthesized through a multi-step process starting from cytidineThe final product is obtained through deprotection and purification steps .

Industrial Production Methods: Industrial production of decitabine involves the use of advanced techniques such as lyophilization to ensure stability. Due to its instability in aqueous solutions, decitabine is often produced as a lyophilized powder that is reconstituted at the time of use .

Types of Reactions:

    Oxidation: Decitabine can undergo oxidation reactions, although these are not commonly utilized in its therapeutic applications.

    Reduction: Reduction reactions are involved in the synthesis of decitabine, particularly in the conversion of azido groups to amino groups.

Common Reagents and Conditions:

    Oxidation: Mild oxidizing agents can be used, but these reactions are not typically relevant for decitabine’s therapeutic use.

    Reduction: Reducing agents like hydrogen gas in the presence of a palladium catalyst are used.

    Substitution: Reagents such as sodium azide and triphenylphosphine are used in substitution reactions.

Major Products: The major product of these reactions is decitabine itself, which is obtained after purification and deprotection steps .

Scientific Research Applications

Decitabine has a wide range of applications in scientific research:

Mechanism of Action

Decitabine exerts its effects by incorporating into DNA during replication. It inhibits DNA methyltransferase, leading to DNA hypomethylation. This results in the reactivation of silenced genes and alterations in gene expression. The primary molecular target is DNA methyltransferase 1, which is irreversibly bound by decitabine, preventing it from methylating DNA .

Properties

IUPAC Name

4-amino-1-[(2R,4S,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-1,3,5-triazin-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H12N4O4/c9-7-10-3-12(8(15)11-7)6-1-4(14)5(2-13)16-6/h3-6,13-14H,1-2H2,(H2,9,11,15)/t4-,5+,6+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XAUDJQYHKZQPEU-KVQBGUIXSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(C(OC1N2C=NC(=NC2=O)N)CO)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1[C@@H]([C@H](O[C@H]1N2C=NC(=NC2=O)N)CO)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H12N4O4
Record name 5-AZA-2'-DEOXYCYTIDINE
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DSSTOX Substance ID

DTXSID7030432
Record name Decitabine
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Molecular Weight

228.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

5-aza-2'-deoxycytidine is a fine white crystalline powder. Used as a drug., Solid
Record name 5-AZA-2'-DEOXYCYTIDINE
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Record name Decitabine
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Solubility

5.50e+00 g/L
Record name Decitabine
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Mechanism of Action

Myelodysplastic syndromes (MDS) are a group of hematopoietic neoplasms that manifest in peripheral cytopenias and may eventually progress to secondary acute myeloid leukemia (sAML). Included in the over 45 genes commonly mutated in MDS patients are those involved in DNA methylation and histone modification, and it is well-established that alteration of the epigenetic landscape is a feature of myeloid leukemias. Decitabine is considered a prodrug, as it requires transport into cells and subsequent phosphorylation by distinct kinases to generate the active molecule 5-aza-2'-deoxycytidine-triphosphate, which is incorporated by DNA polymerase during DNA replication. Once incorporated into DNA, decitabine is recognized as a substrate by DNA methyltransferase enzymes (DNMTs), specifically DNMT1, but due to the presence of an N5 rather than C5 atom, traps the DNMT through the irreversible formation of a covalent bond. At low concentrations, this mode of action depletes DNMTs and results in global DNA hypomethylation while at high concentrations, it additionally results in double-strand breaks and cell death. The general hypothesis regarding decitabine's therapeutic efficacy is that the global hypomethylation it induces results in the expression of previously silent tumour suppressor genes. However, there are other putative mechanisms also related to this change in DNA methylation, including indirect alteration of transcription through effects on transcription factors, indirectly altering histone modifications and chromatin structure, and activating pathways involved in DNA damage response. The overall effect of decitabine is a decrease in neoplastic cell proliferation and an increase in the expression of tumour suppressor genes.
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CAS No.

2353-33-5
Record name 5-AZA-2'-DEOXYCYTIDINE
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Record name 5-Aza-2′-deoxycytidine
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Record name Decitabine [USAN:INN:BAN]
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Record name 4-amino-1-(2-deoxy-β-D-erythro-pentofuranosyl)-1,3,5-triazin-2(1H)-one
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Melting Point

193-196
Record name Decitabine
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
4-Amino-1-[4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-1,3,5-triazin-2-one
Reactant of Route 2
4-Amino-1-[4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-1,3,5-triazin-2-one
Reactant of Route 3
Reactant of Route 3
4-Amino-1-[4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-1,3,5-triazin-2-one
Reactant of Route 4
4-Amino-1-[4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-1,3,5-triazin-2-one
Reactant of Route 5
4-Amino-1-[4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-1,3,5-triazin-2-one
Reactant of Route 6
4-Amino-1-[4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-1,3,5-triazin-2-one

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